2-辛基苯并咪唑

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives involves several key steps, including nucleophilic substitution reactions and cyclocondensation processes. These methods are designed to introduce specific functional groups or substituents into the benzimidazole core, allowing for the generation of compounds with desired physical and chemical properties. For instance, novel benzimidazole derivatives have been synthesized by reacting 2-(α-hydroxy benzyl) benzimidazole with various reagents, leading to compounds with significant biological activities (Sharma, Kohli, & Sharma, 2010).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied using techniques such as single-crystal X-ray diffraction. These studies reveal that the benzimidazole ring system tends to maintain a planar geometry, which is crucial for its interaction with biological targets. For example, the crystal structure of 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole demonstrates the planarity of the benzimidazole core and provides insights into the arrangement of molecules in the crystal lattice (Kaynak et al., 2008).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions that highlight their reactivity and functional versatility. These reactions include Schiff base formation, N-C coupling reactions, and interactions with metal ions to form complexes. The chemical behavior of these compounds is influenced by the presence of functional groups and the overall molecular structure. For example, Schiff base reactions involving benzimidazole derivatives and different diamine derivatives have led to the synthesis of compounds with potential antimicrobial activities (Koc et al., 2010).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are critical for their application in various fields. These properties are determined by the molecular structure and the nature of the substituents attached to the benzimidazole core. Studies have shown that certain benzimidazole derivatives exhibit gelation abilities and form stable crystals under specific conditions, indicating their potential as materials for technological applications (Geiger et al., 2017).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including their reactivity towards nucleophiles and electrophiles, are central to their utility in organic synthesis and medicinal chemistry. These properties are influenced by the electronic structure of the benzimidazole moiety and the presence of electron-donating or electron-withdrawing groups. For instance, the synthesis and characterization of novel benzimidazole-based Schiff base copper(II) complexes illustrate the ability of benzimidazole derivatives to act as ligands in metal coordination complexes, leading to compounds with potential DNA-binding and antiproliferative activities (Paul et al., 2015).

科学研究应用

药理学应用

苯并咪唑类,包括 2-辛基苯并咪唑,具有广泛的药理学特性。它们被广泛研究为各种酶的有效抑制剂,并在抗糖尿病、抗癌、抗菌、抗寄生虫、止痛药、抗病毒和抗组胺治疗等领域具有治疗用途。 它们也用于心血管疾病、神经学、内分泌学、眼科等领域 .

抗肿瘤剂

一些 2-辛基苯并咪唑的衍生物正在被研究其作为抗肿瘤剂的潜力。 苯并咪唑核是几种用于癌症治疗的上市药物的一部分,正在进行的研究正在探索新的衍生物以提高疗效并减少副作用 .

抗菌和抗寄生虫剂

苯并咪唑类的抗菌和抗寄生虫应用已有充分的文献记载。 2-辛基苯并咪唑衍生物正在被研究其治疗细菌、病毒和寄生虫引起的感染和侵染的潜力 .

质子泵抑制剂

苯并咪唑衍生物是质子泵抑制剂的关键成分,质子泵抑制剂用于治疗胃酸反流等疾病。 对包括与 2-辛基苯并咪唑相关的衍生物在内的新的衍生物的研究旨在开发更有效和更持久的药物 .

止痛药和抗炎药

苯并咪唑类的构效关系 (SAR) 研究表明,某些衍生物,包括 2-辛基苯并咪唑,可以开发成止痛药和抗炎药。 这些化合物正在被研究其治疗疼痛和炎症的潜力,而不会产生与传统药物相关的副作用 .

材料化学与纳米技术

除了药理学应用之外,2-辛基苯并咪唑衍生物还在材料化学和纳米技术领域得到探索。 它们在开发光学化学传感器方面具有潜在用途,这些传感器在医学、环境科学和化学技术中都有应用 .

农业

在农业中,苯并咪唑衍生物用作杀真菌剂和杀虫剂。 对 2-辛基苯并咪唑的研究重点是创造更有效和环保的化合物 .

电子学和染料技术

苯并咪唑衍生物的独特性能使其适合用于电子学和染料技术。 2-辛基苯并咪唑及其衍生物正在被研究其在制造新型电子器件和颜料方面的潜在用途 .

作用机制

Target of Action

2-Octylbenzimidazole, also known as 2-octyl-1H-1,3-benzodiazole or 2-octyl-1H-benzimidazole, is a type of benzimidazole derivative. Benzimidazole derivatives have been found to exhibit diverse anticancer activities . The primary targets of these compounds are often cancer cells, where they interact with various cellular components to inhibit tumor progression .

Mode of Action

The mode of action of 2-Octylbenzimidazole is multifaceted. It is believed to exert its antitumor activity through various mechanisms such as DNA alkylation, DNA binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors . The specific interaction sites of the compound include the aliphatic octyl and the benzimidazole ring, which can interact with hydrophobic solutes .

Biochemical Pathways

The biochemical pathways affected by 2-Octylbenzimidazole are primarily those involved in cell proliferation and survival. By interacting with these pathways, the compound can inhibit the growth and proliferation of cancer cells . .

Result of Action

The molecular and cellular effects of 2-Octylbenzimidazole’s action are primarily related to its anticancer activity. By interacting with various cellular components and pathways, the compound can inhibit the growth and proliferation of cancer cells . .

属性

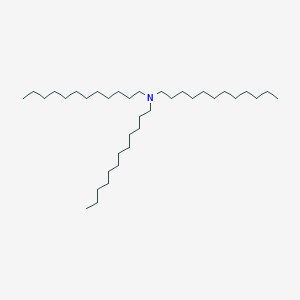

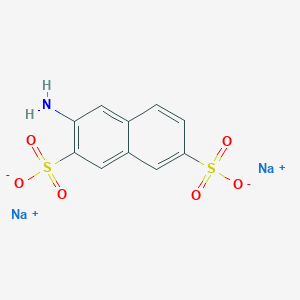

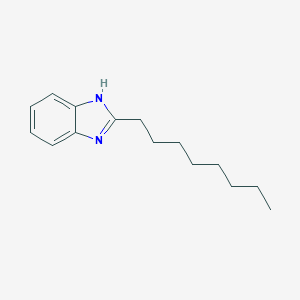

IUPAC Name |

2-octyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-3-4-5-6-7-12-15-16-13-10-8-9-11-14(13)17-15/h8-11H,2-7,12H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMWQHINYNTMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364859 | |

| Record name | 2-octyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13060-24-7 | |

| Record name | 2-octyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)